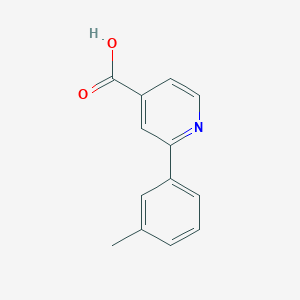

2-(M-tolyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-8-11(13(15)16)5-6-14-12/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIXMJKQOKCRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540647 | |

| Record name | 2-(3-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100004-94-2 | |

| Record name | 2-(3-Methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(m-tolyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a common and effective method for the synthesis of 2-(m-tolyl)isonicotinic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halogenated isonicotinic acid derivative, such as 2-bromo- or 2-chloro-isonicotinic acid, with m-tolylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

To circumvent potential complications arising from the acidic proton of the carboxylic acid group, which can interfere with the catalytic cycle, the isonicotinic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid product.

The overall synthetic strategy is depicted in the workflow diagram below.

2-(m-tolyl)isonicotinic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(m-tolyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of isonicotinic acid, a molecule of significant interest in medicinal chemistry. Isonicotinic acid and its derivatives have a well-documented history of diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside comparative data from related compounds to offer a broader context for researchers. Due to the limited availability of specific experimental data for this particular derivative, this guide also includes general experimental protocols and discusses potential biological activities based on the broader class of isonicotinic acid derivatives.

Chemical Properties

A summary of the key chemical identifiers for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 2-(3-methylphenyl)pyridine-4-carboxylic acid | N/A |

| CAS Number | 100004-94-2 | [2] |

| Molecular Formula | C₁₃H₁₁NO₂ | [3] |

| Molecular Weight | 213.23 g/mol | [3] |

| SMILES | Cc1cccc(c1)c2ccn(C=O)cc2 | N/A |

Quantitative Data

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Isonicotinic Acid | ≥300 (lit.) | 260 @ 15 mmHg | Sparingly soluble in cold water, more soluble in hot water; practically insoluble in benzene, ether, and boiling alcohol.[4] | 4.96 @ 25°C[4] |

| 2-(o-tolyl)isonicotinic acid | Data not available | Data not available | Data not available | Data not available |

| 2-(p-tolyl)isonicotinic acid | Data not available | Data not available | Data not available | Data not available |

| 2-Methylpyridine-4-carboxylic acid | 295-299 (decomposes) | Data not available | Data not available | Data not available |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general method can be adapted from the synthesis of similar 2-aryl-isonicotinic acid derivatives. A plausible synthetic route is the Suzuki coupling reaction.

General Synthesis Protocol via Suzuki Coupling

This protocol describes a general method for the synthesis of 2-aryl-nicotinic acids, which can be adapted for this compound.

Materials:

-

2-chloronicotinic acid

-

m-tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent), m-tolylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and sodium carbonate (2 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and affected signaling pathways of this compound is limited. However, the isonicotinic acid scaffold is present in numerous compounds with significant biological activities.

Derivatives of isonicotinic acid have been extensively studied for their anti-inflammatory and antimicrobial properties.[1] For instance, isoniazid is a cornerstone drug for the treatment of tuberculosis.[1] Other derivatives have shown potent inhibition of inflammatory mediators.[5]

A common mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Hypothetical Signaling Pathway: COX-2 Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by an anti-inflammatory isonicotinic acid derivative. It is important to note that this is a representative pathway and has not been experimentally validated for this compound.

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Experimental Workflow for Anti-Inflammatory Screening

The following diagram outlines a typical workflow for screening compounds for anti-inflammatory activity.

Caption: A typical experimental workflow for screening anti-inflammatory compounds.

Conclusion

This compound represents an interesting, yet under-characterized, molecule within the broader family of isonicotinic acid derivatives. While specific experimental data on its physicochemical properties and biological activities are currently lacking in the public domain, its structural similarity to other biologically active isonicotinic acids suggests potential for further investigation, particularly in the areas of anti-inflammatory and antimicrobial research. The general protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this and related compounds. Further experimental work is necessary to fully elucidate the chemical and biological profile of this compound.

References

Technical Guide: 2-(m-tolyl)isonicotinic acid

CAS Number: 100004-94-2

This technical guide provides a comprehensive overview of 2-(m-tolyl)isonicotinic acid, focusing on its chemical properties, potential synthesis, and the biological context of related isonicotinic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a derivative of isonicotinic acid, which is a pyridine monocarboxylic acid with the carboxy group at the 4-position of the pyridine ring[1]. The "2-(m-tolyl)" designation indicates that a tolyl group (a methyl-substituted phenyl group) is attached at the 2-position of the pyridine ring, with the methyl group of the tolyl ring at the meta-position.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 100004-94-2 | [2] |

| Molecular Formula | C13H11NO2 | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| MDL Number | MFCD14666477 | [2] |

| SMILES | O=C(O)C1=CC=NC(C2=CC=CC(C)=C2)=C1 | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Other isomers with different substitution patterns have also been identified, including 2-(o-tolyl)isonicotinic acid (CAS 883528-31-2) and 2-(p-tolyl)isonicotinic acid (CAS 1226205-64-6)[3][4]. It is crucial to use the correct CAS number to distinguish between these isomers.

Synthesis of Isonicotinic Acid Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of isonicotinic acid and its derivatives have been described. A common approach involves the oxidation of a suitable pyridine precursor[5]. Another general method for creating derivatives is through the activation of the carboxylic acid group to form active esters, which can then be reacted with other molecules[6].

General Experimental Protocol for the Synthesis of Active Esters of Isonicotinic Acids:

This protocol is a generalized procedure based on the synthesis of other isonicotinic acid esters and may require optimization for this compound[6].

-

Activation of the Carboxylic Acid: The isonicotinic acid derivative is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to form the corresponding acyl chloride. The reaction is typically performed in an inert solvent.

-

Esterification: The resulting acyl chloride is then reacted with the desired alcohol or phenol in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. This step is usually carried out in an appropriate solvent like tetrahydrofuran (THF).

-

Work-up and Purification: The reaction mixture is filtered to remove any salts, and the solvent is evaporated under reduced pressure. The crude product is then purified, often by recrystallization or chromatography, to yield the pure ester.

Below is a conceptual workflow for a potential synthesis route.

References

- 1. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 100004-94-2|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(m-tolyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2-(m-tolyl)isonicotinic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Molecular Structure and Identification

This compound is a derivative of isonicotinic acid, which is a pyridine-4-carboxylic acid, substituted at the 2-position with a meta-tolyl group.

| Identifier | Value |

| IUPAC Name | 2-(3-Methylphenyl)pyridine-4-carboxylic acid |

| CAS Number | 100004-94-2[1] |

| Molecular Formula | C₁₃H₁₁NO₂[1] |

| Molecular Weight | 213.23 g/mol [1] |

| Canonical SMILES | CC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |

| InChI | InChI=1S/C13H11NO2/c1-9-4-2-5-10(6-9)12-11(13(15)16)7-8-14-12/h2-8H,1H3,(H,15,16) |

| InChIKey | Not readily available |

Physicochemical Properties (Predicted)

Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes predicted properties based on its chemical structure.

| Property | Predicted Value |

| pKa (acidic) | ~4-5 |

| LogP | ~2.8 - 3.2 |

| Topological Polar Surface Area (TPSA) | 50.19 Ų[2] |

| Hydrogen Bond Donors | 1[2] |

| Hydrogen Bond Acceptors | 2[2] |

| Rotatable Bonds | 2[2] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | -COOH |

| ~8.7 - 8.8 | d | 1H | Pyridine H6 |

| ~7.8 - 8.0 | s | 1H | Pyridine H3 |

| ~7.6 - 7.7 | d | 1H | Pyridine H5 |

| ~7.2 - 7.5 | m | 4H | Tolyl aromatic protons |

| ~2.4 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would exhibit approximately 11 distinct signals, accounting for the 13 carbon atoms (with some aromatic carbons potentially overlapping or having similar shifts).

| Chemical Shift (ppm) | Assignment |

| ~166 - 168 | -COOH |

| ~150 - 155 | Pyridine C2, C6 |

| ~140 - 145 | Pyridine C4 |

| ~120 - 140 | Tolyl aromatic carbons |

| ~120 - 125 | Pyridine C3, C5 |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (methyl) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C and C=N stretch (aromatic rings) |

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 213. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and potentially fragments from the tolyl and pyridine rings.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. These methods are widely used for the formation of C-C bonds between aromatic rings.

Proposed Synthetic Workflow: Suzuki Coupling

A plausible synthetic route involves the Suzuki coupling of a halogenated isonicotinic acid derivative with m-tolylboronic acid.

Caption: Suzuki coupling followed by hydrolysis.

Detailed Protocol:

-

Reaction Setup: To a solution of 2-chloro-isonicotinic acid methyl ester (1.0 eq) and m-tolylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

-

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (typically 80-100 °C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound methyl ester.

-

Hydrolysis: Dissolve the purified ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a strong base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Final Product Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the isonicotinic acid scaffold is a well-established pharmacophore. Derivatives of isonicotinic acid have shown a wide range of biological activities.

Inferred Biological Activities

-

Antitubercular: Isonicotinic acid is the precursor to isoniazid, a first-line antituberculosis drug. It is plausible that derivatives like this compound could exhibit antimycobacterial properties.

-

Anti-inflammatory: Some isonicotinic acid derivatives have demonstrated anti-inflammatory effects.

-

Antimicrobial: Various derivatives have been explored for their antibacterial and antifungal activities.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with pathways involved in microbial metabolism or host inflammatory responses. For instance, if it possesses antitubercular activity, it might interfere with mycolic acid synthesis, a key component of the mycobacterial cell wall.

Caption: Hypothetical mechanism of antitubercular action.

Conclusion

This compound is a molecule of interest for further investigation, particularly in the context of medicinal chemistry. The synthetic routes to this compound are well-established in principle, relying on modern cross-coupling methodologies. While experimental data on its biological activity is currently scarce, its structural similarity to known bioactive compounds suggests that it may possess valuable pharmacological properties. This guide provides a foundational understanding of its chemistry and predicted characteristics to facilitate future research and development.

References

A Technical Guide to 2-(m-tolyl)isonicotinic Acid: Physicochemical Properties and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 2-(m-tolyl)isonicotinic acid, a derivative of isonicotinic acid. The document details its chemical identity, including its IUPAC name and key physicochemical properties. While specific experimental data and established signaling pathways for this particular compound are not extensively available in public literature, this guide furnishes a representative synthetic protocol for 2-aryl-isonicotinic acids. Furthermore, a hypothetical signaling pathway is presented to illustrate potential biological activities based on related nicotinic acid derivatives. This guide serves as a foundational resource for researchers interested in the exploration and development of isonicotinic acid derivatives.

Chemical Identity and Physicochemical Properties

The compound this compound is systematically named 2-(3-methylphenyl)pyridine-4-carboxylic acid according to IUPAC nomenclature. It is a derivative of isonicotinic acid, which is pyridine-4-carboxylic acid.[1][2] The structure consists of a pyridine ring with a carboxylic acid group at the 4-position and a meta-tolyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-methylphenyl)pyridine-4-carboxylic acid | - |

| Synonym | This compound | [3] |

| CAS Number | 100004-94-2 | [3] |

| Molecular Formula | C₁₃H₁₁NO₂ | [4] |

| Molecular Weight | 213.23 g/mol | [3][4] |

| SMILES | Cc1cccc(c1)c2cc(nc(c2)C(=O)O) | - |

Experimental Protocols: A Representative Synthesis of 2-Aryl-Isonicotinic Acids

A Representative Synthetic Workflow:

Caption: A representative synthetic workflow for this compound.

Detailed Methodology:

-

Suzuki Coupling: 2-chloro-4-methylpyridine is reacted with m-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is typically heated under an inert atmosphere until the starting materials are consumed. The resulting intermediate, 2-(m-tolyl)-4-methylpyridine, is then isolated and purified using standard techniques such as column chromatography.

-

Oxidation: The methyl group at the 4-position of the pyridine ring is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. The reaction is typically performed at elevated temperatures. After the reaction is complete, the manganese dioxide byproduct is removed by filtration, and the pH of the filtrate is adjusted to the isoelectric point of the product to induce precipitation. The crude this compound is then collected by filtration and can be further purified by recrystallization.

Potential Biological Activity and Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, nicotinic acid (niacin), a structural analog, is known to exert its biological effects through the activation of G protein-coupled receptors, such as the nicotinic acid receptor HM74A (also known as GPR109A).[5] Activation of this receptor can lead to a cascade of intracellular events, including the modulation of adenylyl cyclase and phospholipase C pathways.[6]

Derivatives of isonicotinic acid have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[7][8][9][10] For instance, some isonicotinic acid derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[8]

Hypothetical Signaling Pathway for an Isonicotinic Acid Derivative:

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an isonicotinic acid derivative, based on the known mechanisms of related compounds.

Caption: A hypothetical signaling pathway for an isonicotinic acid derivative.

This proposed pathway suggests that the binding of an isonicotinic acid derivative to a G protein-coupled receptor (GPCR) could lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Concurrently, it might activate phospholipase C (PLC), leading to increased inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn would elevate intracellular calcium and activate protein kinase C (PKC). These signaling cascades could culminate in various cellular responses, such as the modulation of inflammatory pathways.

Conclusion

This compound, or 2-(3-methylphenyl)pyridine-4-carboxylic acid, is a pyridine derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided its fundamental chemical properties and a representative synthetic strategy. While its specific biological functions remain to be explored, the known activities of related isonicotinic and nicotinic acid derivatives suggest that it may possess interesting pharmacological properties. The hypothetical signaling pathway presented here offers a starting point for future research into the mechanism of action of this and similar molecules. Further experimental studies are warranted to fully characterize its biological activity and therapeutic potential.

References

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 100004-94-2|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 7. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [mdpi.com]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(m-tolyl)isonicotinic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in medicinal chemistry, most notably as the scaffold for the frontline anti-tuberculosis drug, isoniazid. The introduction of various substituents onto the pyridine ring allows for the modulation of physicochemical properties and biological activities, opening avenues for the development of novel therapeutic agents. This guide focuses on a specific derivative, 2-(m-tolyl)isonicotinic acid, and its potential derivatives, providing a comprehensive overview of its synthesis, potential biological activities, and methodologies for its study. While specific data for this compound is limited in publicly available literature, this document compiles established synthetic routes for analogous compounds and discusses potential biological applications based on structurally related molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the core compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of formulation and drug delivery strategies.

| Property | Value | Reference |

| CAS Number | 100004-94-2 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [2][3] |

| Molecular Weight | 213.23 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not reported | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol | Inferred from isonicotinic acid[4] |

| pKa | ~4-5 (for the carboxylic acid) | Inferred from isonicotinic acid[4] |

Synthesis of this compound and its Derivatives

The synthesis of 2-aryl-isonicotinic acids can be efficiently achieved through modern cross-coupling reactions. The general workflow involves the coupling of a halogenated pyridine precursor with an appropriate boronic acid or organozinc reagent.

Synthesis of this compound via Suzuki Coupling

The Suzuki coupling reaction provides a robust method for the formation of the C-C bond between the pyridine ring and the tolyl group.

Experimental Protocol:

-

Materials: 2-chloro-isonicotinic acid, m-tolylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water, hydrochloric acid (HCl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a degassed solution of 2-chloro-isonicotinic acid (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add m-tolylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture at 90 °C under an inert atmosphere (Argon or Nitrogen) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and acidify with 1 M HCl to pH 3-4.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

-

Synthesis of 2-(m-tolyl)isonicotinamide Derivatives

Amide derivatives are commonly synthesized to improve metabolic stability and modulate binding interactions with biological targets.

Experimental Protocol:

-

Materials: this compound, thionyl chloride (SOCl₂), desired amine (e.g., aniline, benzylamine), triethylamine (TEA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Suspend this compound (1.0 eq) in DCM and add SOCl₂ (1.2 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours until a clear solution is formed (the acid chloride).

-

In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in DCM.

-

Add the freshly prepared acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting amide by column chromatography or recrystallization.

-

Synthesis of 2-(m-tolyl)isonicotinate Ester Derivatives

Esterification is often employed to enhance cell permeability and can act as a prodrug strategy.

Experimental Protocol:

-

Materials: this compound, desired alcohol (e.g., methanol, ethanol), sulfuric acid (catalytic amount).

-

Procedure (Fischer Esterification):

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 6-12 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

-

Purify by column chromatography if necessary.

-

Potential Biological Activities and Drug Development

While direct biological data for this compound is scarce, the broader class of isonicotinic acid derivatives has shown a wide range of pharmacological activities.

Antimicrobial Activity

The isonicotinic acid scaffold is central to the antitubercular drug isoniazid. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis, leading to cell wall disruption and bacterial death. It is plausible that derivatives of this compound, particularly hydrazides, could exhibit similar antitubercular or broader antibacterial activities.

Enzyme Inhibition

Various derivatives of isonicotinic acid have been investigated as inhibitors of a range of enzymes. For instance, some derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO) and cholinesterases. The tolyl group in this compound could potentially influence the binding affinity and selectivity for different enzyme targets.

Representative Quantitative Biological Data

To illustrate the potential of this class of compounds, Table 2 presents hypothetical IC₅₀ values for representative derivatives against a panel of enzymes. This data is for discussion and comparative purposes and is not based on experimental results for these specific compounds.

| Compound | Target Enzyme | Hypothetical IC₅₀ (µM) |

| This compound | MAO-A | > 100 |

| 2-(m-tolyl)isonicotinamide | MAO-A | 15.2 |

| N-benzyl-2-(m-tolyl)isonicotinamide | MAO-A | 5.8 |

| Methyl 2-(m-tolyl)isonicotinate | Acetylcholinesterase | > 100 |

| Ethyl 2-(m-tolyl)isonicotinate | Acetylcholinesterase | 50.5 |

Experimental Protocol for Biological Evaluation: Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a model enzyme, such as acetylcholinesterase (AChE).

Materials:

-

Test compounds (dissolved in DMSO)

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add 25 µL of varying concentrations of the test compound (serially diluted in buffer). Include a control with DMSO only.

-

Add 50 µL of DTNB solution (e.g., 0.3 mM in buffer) to each well.

-

Add 25 µL of AChE solution (e.g., 0.1 U/mL in buffer) to each well and incubate for 15 minutes at 25 °C.

-

Initiate the reaction by adding 25 µL of ATCI solution (e.g., 1.5 mM in buffer) to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the rich chemistry and diverse biological activities of other isonicotinic acid derivatives, this compound and its analogs warrant further investigation. The synthetic protocols and potential biological activities outlined in this guide provide a foundational framework for researchers to embark on the exploration of this intriguing chemical space. Future studies should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a variety of biological assays to uncover their full therapeutic potential.

References

Spectroscopic Profile of 2-(m-tolyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 2-(m-tolyl)isonicotinic acid (CAS RN: 100004-94-2), a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages computational prediction tools to generate anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a foundational resource for the characterization and further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is critical to note that this data is generated from computational models and should be confirmed by experimental analysis.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | Doublet | 1H | H6 (Pyridine) |

| ~8.10 | Singlet | 1H | H3 (Pyridine) |

| ~7.65 | Doublet | 1H | H5 (Pyridine) |

| ~7.40 | Triplet | 1H | H5' (Tolyl) |

| ~7.30 | Doublet | 1H | H6' (Tolyl) |

| ~7.25 | Doublet | 1H | H4' (Tolyl) |

| ~7.20 | Singlet | 1H | H2' (Tolyl) |

| ~2.40 | Singlet | 3H | -CH₃ |

| ~11.5 | Broad Singlet | 1H | -COOH |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~168.0 | -COOH |

| ~158.0 | C2 (Pyridine) |

| ~150.0 | C6 (Pyridine) |

| ~148.0 | C4 (Pyridine) |

| ~139.0 | C1' (Tolyl) |

| ~138.0 | C3' (Tolyl) |

| ~130.0 | C5' (Tolyl) |

| ~129.0 | C6' (Tolyl) |

| ~128.0 | C4' (Tolyl) |

| ~126.0 | C2' (Tolyl) |

| ~123.0 | C5 (Pyridine) |

| ~121.0 | C3 (Pyridine) |

| ~21.5 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1560, ~1480 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| ~1300 | Medium | C-O stretch and O-H bend |

| ~900-650 | Medium-Strong | C-H out-of-plane bending (Aromatic) |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 213.08 | 100 | [M]⁺ (Molecular Ion) |

| 196.08 | ~40 | [M-OH]⁺ |

| 185.07 | ~30 | [M-CO]⁺ |

| 168.07 | ~80 | [M-COOH]⁺ |

| 139.05 | ~60 | [C₁₀H₇N]⁺ |

| 91.05 | ~50 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

If the sample does not fully dissolve, gentle warming or sonication may be applied. Ensure the sample is fully dissolved to obtain a high-resolution spectrum.

-

For quantitative NMR, an internal standard of known concentration should be added.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required. A typical experiment might involve a 30° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32 scans).

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction (Direct Insertion Probe for Electron Ionization):

-

Load a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer.

-

-

Data Acquisition (Electron Ionization - EI):

-

Heat the probe gradually to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of the molecular ion provides information about the different functional groups and their connectivity.

-

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Disclaimer

The spectroscopic data presented in this document for this compound is purely predictive and generated using computational algorithms. This information is intended for guidance and preliminary research purposes only. Experimental verification is essential for confirming the chemical structure and spectroscopic properties of this compound. The provided experimental protocols are general in nature and may require optimization based on the specific instrumentation and sample characteristics.

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(m-tolyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(m-tolyl)isonicotinic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound, leveraging the coupling of a halogenated isonicotinic acid with m-tolylboronic acid. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, known for its high functional group tolerance and generally high yields.[1][2]

Reaction Scheme

The overall reaction for the synthesis of this compound via a Suzuki-Miyaura coupling is depicted below:

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

The following table summarizes typical conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions analogous to the synthesis of this compound, providing a reference for expected yields and successful reaction parameters.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 |

| 2 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₃PO₄ | Dioxane | 100 | 18 | 88 |

| 3 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85[3] |

| 4 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | aq Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 8 | 86[4] |

| 5 | 3-Bromocoumalate | Arylzinc reagent | Pd catalyst | - | - | - | - | - | - |

| 6 | 4-Tosyloxypyrone | 4-Tolylboronic acid | Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O | MeOH | 90 | - | 95[5] |

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloroisonicotinic acid and m-tolylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Chloroisonicotinic acid

-

m-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate tribasic (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (1.0 equiv), m-tolylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.05 equiv) and tricyclohexylphosphine (0.10 equiv) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via a syringe. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed to obtain the pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for the Suzuki Coupling Reaction in the Synthesis of 2-(m-tolyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[3] The synthesis of 2-aryl-isonicotinic acid derivatives is of significant interest in drug discovery, as this scaffold is present in numerous biologically active molecules. This document provides a detailed protocol for the synthesis of 2-(m-tolyl)isonicotinic acid via a Suzuki coupling reaction, a key intermediate for the development of novel therapeutics.

Given that the presence of a free carboxylic acid can sometimes complicate the Suzuki coupling, a two-step approach is recommended.[4] This involves the initial protection of the carboxylic acid functionality of 2-chloroisonicotinic acid as a methyl ester, followed by the Suzuki coupling reaction with m-tolylboronic acid, and subsequent hydrolysis of the ester to yield the desired product.

Data Presentation

The following table summarizes representative data for the optimization of the Suzuki coupling reaction between methyl 2-chloroisonicotinate and m-tolylboronic acid. Please note that these are illustrative examples based on typical Suzuki coupling reactions of heteroaryl chlorides.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 88 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 6 | 92 |

| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 16 | 81 |

Experimental Protocols

Part 1: Esterification of 2-Chloroisonicotinic Acid to Methyl 2-Chloroisonicotinate

Materials:

-

2-Chloroisonicotinic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C (ice bath).

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-chloroisonicotinate, which can be used in the next step without further purification.

Part 2: Suzuki Coupling of Methyl 2-Chloroisonicotinate with m-Tolylboronic Acid

Materials:

-

Methyl 2-chloroisonicotinate (from Part 1)

-

m-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Schlenk flask or microwave vial

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask or microwave vial, add methyl 2-chloroisonicotinate (1.0 eq), m-tolylboronic acid (1.2-1.5 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and anhydrous potassium phosphate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, 5-10 mL per mmol of the limiting reagent) via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain methyl 2-(m-tolyl)isonicotinate.

Part 3: Hydrolysis of Methyl 2-(m-tolyl)isonicotinate to this compound

Materials:

-

Methyl 2-(m-tolyl)isonicotinate (from Part 2)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve methyl 2-(m-tolyl)isonicotinate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 ratio).

-

Add LiOH or NaOH (2.0-3.0 eq) and stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After complete hydrolysis, remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

Caption: General mechanism of the Suzuki-Miyaura coupling reaction.

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 2-Aryl-Isonicotinic Acids: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the synthesis of 2-aryl-isonicotinic acids represents a critical step in the development of novel therapeutics and functional materials. This class of compounds is a key scaffold in numerous biologically active molecules. This application note provides detailed experimental protocols for the synthesis of 2-aryl-isonicotinic acids via palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura, Negishi, and Stille couplings, as well as a direct C-H arylation approach. Quantitative data is summarized for easy comparison, and workflows are visualized to facilitate experimental planning.

Introduction

2-Aryl-isonicotinic acids are a vital class of heterocyclic compounds characterized by a pyridine-4-carboxylic acid backbone with an aryl substituent at the 2-position. This structural motif is prevalent in a wide range of pharmaceuticals and functional organic materials. The precise and efficient synthesis of these molecules is therefore of significant interest to the scientific community. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging the crucial carbon-carbon bond between the pyridine and aryl rings.[1][2][3] This document outlines detailed procedures for the most common and effective synthetic strategies.

Synthetic Strategies

The primary methods for the synthesis of 2-aryl-isonicotinic acids involve the coupling of a pre-functionalized isonicotinic acid derivative with an appropriate aryl partner. The choice of method often depends on the availability of starting materials and the functional group tolerance required.

A general workflow for the synthesis and purification of 2-aryl-isonicotinic acids is depicted below.

References

Application Notes and Protocols for 2-(m-tolyl)isonicotinic Acid in Medicinal Chemistry

Disclaimer: Direct medicinal chemistry data for 2-(m-tolyl)isonicotinic acid is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established activities of the broader class of isonicotinic acid and 2-aryl-isonicotinic acid derivatives. These notes are intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of the this compound scaffold.

Introduction to the Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have given rise to a number of important drugs, most notably isoniazid, a cornerstone in the treatment of tuberculosis.[2] The pyridine ring is an attractive pharmacophore due to its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.[1] The carboxylic acid group provides a handle for further chemical modification and can interact with metal ions in enzyme active sites.[1] The introduction of an aryl group at the 2-position, as in this compound, can significantly influence the compound's lipophilicity, steric profile, and electronic properties, potentially leading to novel biological activities.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound and its derivatives are promising candidates for development in several therapeutic areas.

Antitubercular Activity

The most prominent application of isonicotinic acid derivatives is in the treatment of tuberculosis. Isoniazid (isonicotinic acid hydrazide) is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[3] The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3] Derivatives of isonicotinic acid have been extensively explored to overcome isoniazid resistance and improve efficacy.

Quantitative Data for Representative Antitubercular Isonicotinic Acid Derivatives

| Compound Name | Structure | Target Organism | MIC (µg/mL) | Cytotoxicity (IC50, µM) | Reference |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | M. tuberculosis H37Rv | <0.0195 | >100 (HepG2) | [4] | |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | Isoniazid-resistant M. tuberculosis SRI 1369 | 0.14 | >100 (HepG2) | [4] | |

| N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | 6.25 | Not cytotoxic | [2] | |

| N′-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | 12.5 | Not cytotoxic | [2] | |

| Isonicotinic acid N'-tetradecanoyl-hydrazide | M. tuberculosis | - | - | [5] |

Anti-inflammatory Activity

Isonicotinic acid derivatives have shown potential as anti-inflammatory agents.[6] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] The lipophilicity and substitution pattern on the isonicotinic acid core can be tuned to optimize anti-inflammatory potency.

Quantitative Data for Representative Anti-inflammatory Isonicotinic Acid Derivatives

| Compound | Assay | % Inhibition at 25 µg/mL | IC50 (µM) | Reference |

| Compound 8b | ROS Inhibition | 85.4 | 3.7 ± 1.7 | [6] |

| Compound 8a | ROS Inhibition | 66.6 | 19.6 ± 3.4 | [6] |

| Ibuprofen (Standard) | ROS Inhibition | 73.2 | 11.2 ± 1.9 | [6] |

Enzyme Inhibition (e.g., Kinase Inhibition)

The isonicotinic acid scaffold has been incorporated into molecules designed to inhibit various enzymes, including protein kinases.[7][8] Kinase inhibitors are a major class of anticancer drugs. For instance, derivatives of isonicotinic acid have been synthesized and evaluated as inhibitors of Aurora-A kinase and RAF kinase, which are involved in cell cycle regulation and signaling pathways critical for cancer cell proliferation.[7][8]

Quantitative Data for a Representative Isonicotinic Acid-Based Kinase Inhibitor

| Compound | Target Kinase | Cell Line | IC50 (µM) | Reference |

| Compound P-6 | Aurora-A Kinase | HCT 116 | 0.37 ± 0.15 | [7] |

| Compound P-6 | Aurora-A Kinase | MCF-7 | 0.44 ± 0.06 | [7] |

| VX-680 (Standard) | Aurora-A Kinase | HCT 116 | 0.32 ± 0.05 | [7] |

| VX-680 (Standard) | Aurora-A Kinase | MCF-7 | 0.40 ± 0.03 | [7] |

Experimental Protocols

Synthesis Protocol: Suzuki Coupling for the Preparation of this compound

This protocol describes a general method for the synthesis of 2-aryl-isonicotinic acids via a Suzuki coupling reaction, which can be adapted for the synthesis of this compound.

Materials:

-

2-chloro-isonicotinic acid

-

m-tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-isonicotinic acid (1 equivalent) and m-tolylboronic acid (1.2 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

-

Add potassium carbonate (3 equivalents) to the solution.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

-

Acidify the filtrate to pH 3-4 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound (or other test compounds) dissolved in DMSO

-

Isoniazid (positive control)

-

Alamar Blue reagent

-

96-well microplates

-

Incubator (37 °C)

Procedure:

-

Prepare a serial two-fold dilution of the test compound and isoniazid in a 96-well microplate using Middlebrook 7H9 broth. The final concentrations should typically range from 100 µg/mL to 0.09 µg/mL.

-

Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds. Include a drug-free control well.

-

Seal the plates and incubate at 37 °C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plates for 24 hours.

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Simplified Mechanism of Action of Isoniazid

Caption: Simplified signaling pathway for Isoniazid's mechanism of action.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridyl Isonicotinamide Inhibitors of RAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Biological Activity of 2-(m-tolyl)isonicotinic Acid Derivatives

Note to the User:

A comprehensive literature search for the biological activity of 2-(m-tolyl)isonicotinic acid derivatives revealed a significant scarcity of specific published research on this particular class of compounds. While general information on nicotinic and isonicotinic acid derivatives is available, detailed experimental data, protocols, and established signaling pathways for derivatives of this compound are not sufficiently documented in the public domain to fulfill the detailed requirements of your request.

As a viable and informative alternative, we propose to provide the requested "Application Notes and Protocols" for a closely related and extensively studied class of compounds: Isonicotinic Acid Hydrazide (Isoniazid) Derivatives . This class of compounds has a rich body of literature detailing their synthesis, diverse biological activities (particularly antimicrobial and anticancer), experimental methodologies, and mechanisms of action.

This alternative will allow for the creation of a comprehensive document that adheres to all your core requirements, including:

-

Detailed Data Presentation: Summarized quantitative data (e.g., MIC, IC50 values) in structured tables.

-

Thorough Experimental Protocols: Step-by-step methodologies for key biological assays.

-

Mandatory Visualizations: Graphviz diagrams for relevant pathways and workflows.

We believe this will provide valuable and actionable information for researchers, scientists, and drug development professionals. Please confirm if you would like to proceed with this proposed alternative topic.

Application Notes and Protocols for 2-(m-tolyl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(m-tolyl)isonicotinic acid is a pyridine carboxylic acid derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif, featuring a tolyl group at the 2-position of the isonicotinic acid core, provides a versatile scaffold for the synthesis of a wide range of compounds with potential therapeutic applications. Isonicotinic acid and its derivatives have a well-documented history in drug discovery, with notable examples including the anti-tuberculosis drug isoniazid.[1] The derivatization of the isonicotinic acid scaffold allows for the modulation of physicochemical properties and biological activities, making it an attractive starting point for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, focusing on its use as a scaffold in the development of kinase inhibitors and anti-inflammatory agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 100004-94-2 | [2] |

| Molecular Formula | C₁₃H₁₁NO₂ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Sublimes at 310 °C (for isonicotinic acid) | |

| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol |

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-halo-isonicotinic acid derivative and m-tolylboronic acid. This method offers high yields and good functional group tolerance.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-isonicotinic acid

-

m-tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloro-isonicotinic acid (1.0 mmol, 1.0 eq), m-tolylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

-

Synthesis workflow for this compound.

Application Notes: Potential as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[6] The 2-arylpyridine scaffold, present in this compound, is a known pharmacophore in several kinase inhibitors. The oxindole scaffold, which shares structural similarities, has been extensively explored for kinase inhibitor design, with some compounds showing potent off-target inhibition of kinases like Tousled-like kinase 2 (TLK2).[7]

Derivatives of this compound can be synthesized to explore their potential as kinase inhibitors. The carboxylic acid moiety provides a handle for further chemical modifications, such as amidation or esterification, to generate a library of compounds for screening against a panel of kinases.

Hypothesized Signaling Pathway Inhibition

Based on the activity of structurally related compounds, derivatives of this compound could potentially inhibit signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Potential inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)

This protocol describes a general method to assess the antiproliferative activity of this compound derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8][9][10]

Application Notes: Potential as an Anti-inflammatory Agent

Inflammation is a complex biological response implicated in numerous diseases.[11] Derivatives of isonicotinic acid have shown promising anti-inflammatory activity, potentially through the inhibition of reactive oxygen species (ROS) production and cyclooxygenase (COX) enzymes.[12]

Hypothesized Mechanism of Anti-inflammatory Action

This compound derivatives may exert anti-inflammatory effects by modulating inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of pro-inflammatory cytokine production.

Potential inhibition of the NF-κB signaling pathway.